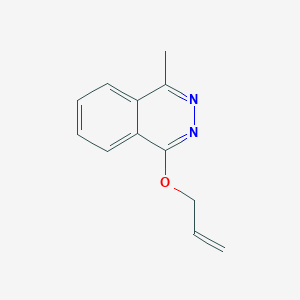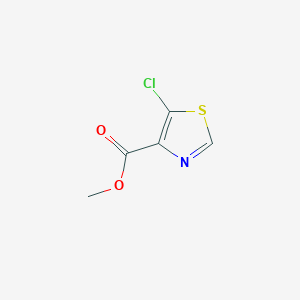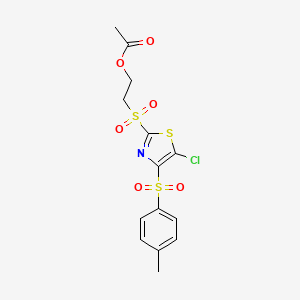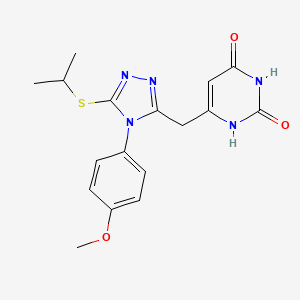
6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic molecule with a complex chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione generally involves multiple steps:
Formation of the Triazole Ring: : The first step often includes forming the 1,2,4-triazole ring. This can be achieved via the cyclization of appropriate hydrazine derivatives with nitrile compounds.
Attachment of the Isopropylthio and Methoxyphenyl Groups: : Subsequent steps involve the functionalization of the triazole ring with isopropylthio and methoxyphenyl groups.
Formation of the Pyrimidine-2,4-dione Ring: : This is usually achieved through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial-scale production may involve optimizing these reaction conditions to maximize yield and purity, including:
Utilizing catalysts and solvents to enhance reaction efficiency.
Employing techniques like recrystallization and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically at the sulfur atom in the isopropylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: : The compound can also undergo reduction reactions, especially at the nitro groups if present, leading to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: : Metal hydrides like sodium borohydride for reduction.
Catalysts: : Acid or base catalysts for substitution reactions.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Corresponding amines.
Substitution: : Varied substituted derivatives depending on the reactants.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potential use as an inhibitor for specific enzymes due to its triazole ring.
Medicine
Drug Development: : Investigated for potential therapeutic uses, including anticancer and antimicrobial agents.
Industry
Material Science: : Used in the development of new materials with unique properties.
Wirkmechanismus
The compound exerts its effects primarily through:
Molecular Targets: : It can interact with enzymes and proteins, altering their function.
Pathways Involved: : It may interfere with biological pathways such as signal transduction and metabolic pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: : Another pyrimidine-2,4-dione derivative, widely used in cancer therapy.
Sulfamethoxazole: : A sulfonamide with a similar structural motif and used as an antibiotic.
Uniqueness
Structural Complexity: : The combination of isopropylthio, methoxyphenyl, and triazole moieties in the same molecule is rare, providing unique chemical and biological properties.
Eigenschaften
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10(2)26-17-21-20-14(8-11-9-15(23)19-16(24)18-11)22(17)12-4-6-13(25-3)7-5-12/h4-7,9-10H,8H2,1-3H3,(H2,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVWQYABGUXKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2696449.png)
![2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696450.png)
![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)
![6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2696454.png)
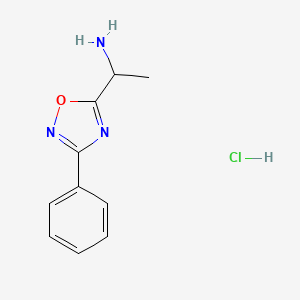
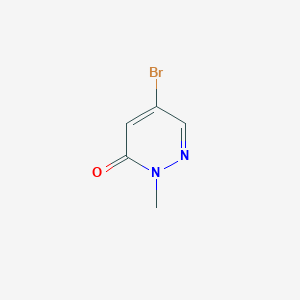
![1-(4-tert-butylbenzoyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2696459.png)
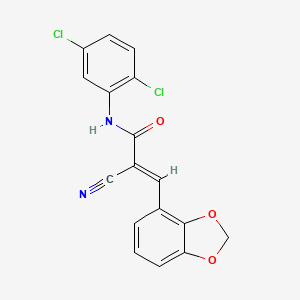
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2696464.png)
![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)
